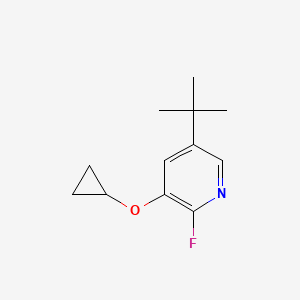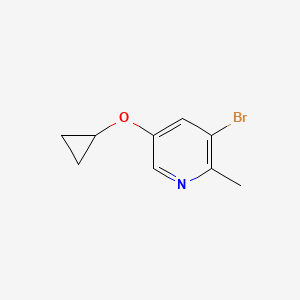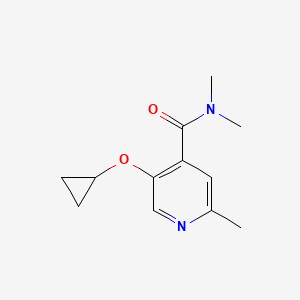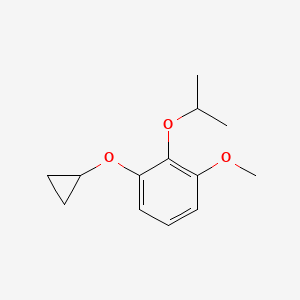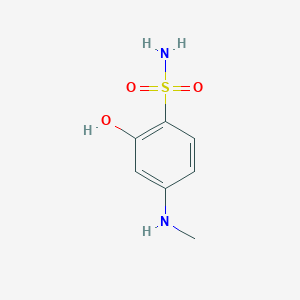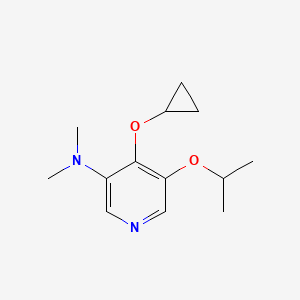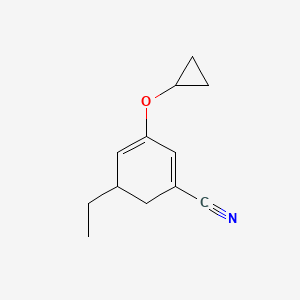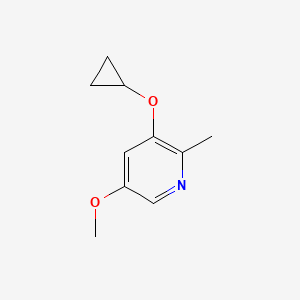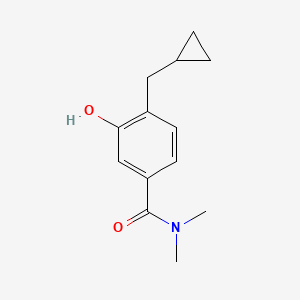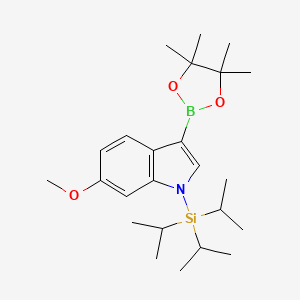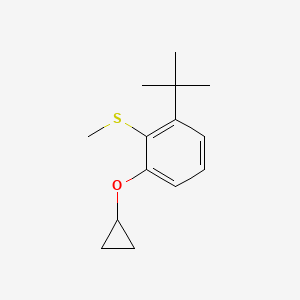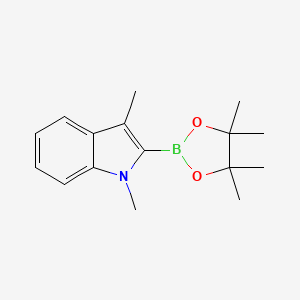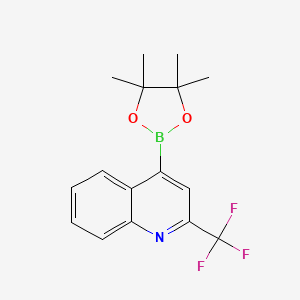
2-Hydroxy-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-sulfamoylbenzamide is a chemical compound that belongs to the class of sulfamoylbenzamides. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antiviral agents. It has been studied for its potential to inhibit the replication of certain viruses, making it a promising candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-sulfamoylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions. The reaction conditions include maintaining the temperature at around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of 2-keto-4-sulfamoylbenzamide.
Reduction: Formation of 2-hydroxy-4-aminobenzamide.
Substitution: Formation of 2-halo-4-sulfamoylbenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-sulfamoylbenzamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzyme activity and protein interactions.
Medicine: Explored as a potential antiviral agent, particularly against Hepatitis B virus.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-sulfamoylbenzamide involves its interaction with specific molecular targets. In the case of its antiviral activity, it targets the viral capsid assembly process, thereby inhibiting the replication of the virus. The compound binds to the viral capsid proteins, preventing their proper assembly and leading to the formation of non-infectious viral particles .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4-sulfamoylbenzamide can be compared with other sulfamoylbenzamide derivatives such as:
2-Hydroxy-4-methoxybenzamide: Known for its anti-inflammatory properties.
2-Hydroxy-4-chlorobenzamide: Studied for its antibacterial activity.
2-Hydroxy-4-nitrobenzamide: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific antiviral activity, particularly against Hepatitis B virus, which is not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
C7H8N2O4S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
2-hydroxy-4-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)5-2-1-4(3-6(5)10)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI-Schlüssel |
SXKBBXZFTMQZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


